molecular formula C5H11NO B2790528 2-[(2R)-oxetan-2-yl]ethan-1-amine CAS No. 2165965-62-6

2-[(2R)-oxetan-2-yl]ethan-1-amine

Cat. No.: B2790528
CAS No.: 2165965-62-6
M. Wt: 101.149
InChI Key: UFNYTHZFYPQOIX-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2R)-oxetan-2-yl]ethan-1-amine is an organic compound with the molecular formula C5H11NO and a molecular weight of 101.15 g/mol . This compound features an oxetane ring, which is a four-membered cyclic ether, attached to an ethanamine group. The presence of the oxetane ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2R)-oxetan-2-yl]ethan-1-amine typically involves the formation of the oxetane ring followed by the introduction of the ethanamine group. One common method involves the cyclization of a suitable precursor, such as a 3-hydroxypropylamine derivative, under acidic or basic conditions to form the oxetane ring. Subsequent functionalization steps introduce the ethanamine group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-[(2R)-oxetan-2-yl]ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane carboxylic acids, while reduction can produce oxetane alcohols or amines .

Scientific Research Applications

2-[(2R)-oxetan-2-yl]ethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2R)-oxetan-2-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2R)-oxetan-2-yl]ethan-1-amine is unique due to its specific stereochemistry and the presence of both an oxetane ring and an ethanamine group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications .

Properties

IUPAC Name

2-[(2R)-oxetan-2-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-3-1-5-2-4-7-5/h5H,1-4,6H2/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNYTHZFYPQOIX-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]1CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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